Cas no 1823-99-0 (3-amino-3-phenylprop-2-enenitrile)

3-Amino-3-phenylprop-2-enenitrile is a versatile organic compound featuring an amino group and a nitrile functionality attached to a phenyl-substituted propene backbone. Its structure makes it a valuable intermediate in organic synthesis, particularly for the preparation of heterocyclic compounds, pharmaceuticals, and agrochemicals. The presence of both electron-donating (amino) and electron-withdrawing (nitrile) groups enhances its reactivity in condensation, cyclization, and nucleophilic addition reactions. This compound exhibits stability under standard conditions, facilitating handling and storage. Its synthetic utility is further underscored by its role in constructing complex molecular frameworks, making it a preferred choice for researchers in medicinal and materials chemistry.
3-amino-3-phenylprop-2-enenitrile structure
1823-99-0 structure
Product name:3-amino-3-phenylprop-2-enenitrile
CAS No:1823-99-0
MF:C9H8N2
MW:144.173221588135
MDL:MFCD00015933
CID:142497
PubChem ID:1711920

3-amino-3-phenylprop-2-enenitrile Chemical and Physical Properties

Names and Identifiers

    • 2-Propenenitrile,3-amino-3-phenyl-
    • (Z)-3-Amino-3-phenyl-2-propenenitrile
    • (2Z)-3-amino-3-phenylprop-2-enenitrile
    • 3-amino-3-phenylacrylonitrile
    • 3-amino-3-phenyl-acrylonitrile
    • AC1LVU8P
    • AC1Q4QXK
    • Aminocinnamonitrile
    • aminophenylpropenenitrile
    • GD-0705
    • MFCD00015933
    • EN300-125601
    • 3-Aminocinnamonitrile
    • CHEMBL3251045
    • GDJDODGBGRBEAN-TWGQIWQCSA-N
    • 1823-99-0
    • 3-Amino-3-phenyl-2-propenenitrile
    • beta-Amino-beta-phenylacrylonitrile
    • Z2259146567
    • Cinnamonitrile, beta-amino-
    • 17196-74-6
    • beta-Aminocinnamonitrile
    • AKOS005072890
    • EINECS 217-355-4
    • (2Z)-3-amino-3-phenyl-2-propenenitrile
    • (Z)-3-amino-3-phenylprop-2-enenitrile
    • J-502603
    • 3-amino-3-phenylprop-2-enenitrile
    • SCHEMBL10001025
    • 2-Propenenitrile, 3-amino-3-phenyl-
    • (Z)-3-amino-3-phenylacrylonitrile
    • AE-641/00340010
    • 3-Phenyl-3-aminoacrylonitrile
    • MDL: MFCD00015933
    • Inchi: InChI=1S/C9H8N2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-6H,11H2/b9-6+
    • InChI Key: GDJDODGBGRBEAN-RMKNXTFCSA-N
    • SMILES: N/C(/C1C=CC=CC=1)=C/C#N

Computed Properties

  • Exact Mass: 144.06884
  • Monoisotopic Mass: 144.069
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 191
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 49.8A^2

Experimental Properties

  • Density: 1.101
  • Boiling Point: 379.7°Cat760mmHg
  • Flash Point: 183.5°C
  • Refractive Index: 1.591
  • PSA: 49.81

3-amino-3-phenylprop-2-enenitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-125601-0.05g
3-imino-3-phenylpropanenitrile
1823-99-0 95%
0.05g
$27.0 2023-02-15
Enamine
EN300-125601-10.0g
3-imino-3-phenylpropanenitrile
1823-99-0 95%
10.0g
$880.0 2023-02-15
Key Organics Ltd
GD-0705-5G
(Z)-3-amino-3-phenyl-2-propenenitrile
1823-99-0 >95%
5g
£440.00 2025-02-09
Key Organics Ltd
GD-0705-10G
(Z)-3-amino-3-phenyl-2-propenenitrile
1823-99-0 >95%
10g
£825.00 2025-02-09
Enamine
EN300-260747-5.0g
3-imino-3-phenylpropanenitrile
1823-99-0 95%
5.0g
$469.0 2023-02-28
Enamine
EN300-260747-1.0g
3-imino-3-phenylpropanenitrile
1823-99-0 95%
1.0g
$118.0 2023-02-28
abcr
AB269898-500 mg
(Z)-3-Amino-3-phenyl-2-propenenitrile, 95%; .
1823-99-0 95%
500mg
€132.00 2023-04-26
abcr
AB269898-1 g
(Z)-3-Amino-3-phenyl-2-propenenitrile, 95%; .
1823-99-0 95%
1g
€223.80 2023-04-26
abcr
AB269898-5 g
(Z)-3-Amino-3-phenyl-2-propenenitrile, 95%; .
1823-99-0 95%
5g
€769.30 2023-04-26
Enamine
EN300-260747-2.5g
3-imino-3-phenylpropanenitrile
1823-99-0 95%
2.5g
$250.0 2023-02-28

Additional information on 3-amino-3-phenylprop-2-enenitrile

Introduction to 3-amino-3-phenylprop-2-enenitrile (CAS No. 1823-99-0)

3-amino-3-phenylprop-2-enenitrile, with the chemical formula C₈H₇N, is a versatile intermediate in organic synthesis and pharmaceutical chemistry. This compound, identified by its CAS number 1823-99-0, has garnered significant attention in recent years due to its utility in the development of bioactive molecules. Its unique structural features—a phenyl group attached to a prop-2-enenitrile backbone with an amino substituent—make it a valuable building block for designing novel therapeutic agents.

The compound’s molecular structure facilitates diverse chemical transformations, including nucleophilic additions, condensations, and cyclizations, which are pivotal in constructing complex scaffolds. In the realm of medicinal chemistry, 3-amino-3-phenylprop-2-enenitrile has been explored as a precursor for molecules targeting neurological disorders, inflammation, and cancer. Its ability to serve as a chiral or non-chiral precursor allows for the synthesis of enantiomerically pure compounds, which are often critical for drug efficacy and safety.

Recent advancements in synthetic methodologies have enhanced the accessibility and scalability of 3-amino-3-phenylprop-2-enenitrile production. Catalytic processes and green chemistry principles have been employed to optimize yields while minimizing environmental impact. These innovations align with the broader industry trend toward sustainable pharmaceutical manufacturing, ensuring that key intermediates like this one can be produced responsibly.

In academic research, 3-amino-3-phenylprop-2-enenitrile has been utilized in the synthesis of heterocyclic compounds, which are prevalent in biologically active natural products and synthetic drugs. For instance, studies have demonstrated its role in constructing indole derivatives—a class of molecules known for their antimicrobial and anti-inflammatory properties. The compound’s reactivity also makes it suitable for generating libraries of compounds for high-throughput screening (HTS), a cornerstone of modern drug discovery.

The pharmaceutical industry has leveraged 3-amino-3-phenylprop-2-enenitrile in the development of small-molecule inhibitors targeting enzyme-catalyzed pathways. Notably, its structural motif has been incorporated into molecules designed to modulate kinases and other protein kinases involved in cell signaling. Such enzymes are often implicated in diseases like cancer and autoimmune disorders, making them prime targets for therapeutic intervention. The compound’s versatility allows chemists to fine-tune its properties—such as solubility and metabolic stability—to meet specific pharmacokinetic requirements.

From a computational chemistry perspective, 3-amino-3-phenylprop-2-enenitrile has been studied to understand its electronic structure and reactivity patterns. Advanced modeling techniques have provided insights into how modifications to its core scaffold can influence biological activity. These computational approaches complement experimental efforts, enabling researchers to predict the behavior of novel derivatives before synthesizing them. This synergy between theory and practice accelerates the discovery pipeline.

The compound’s role in material science is also emerging as an area of interest. Researchers have explored its potential as a precursor for advanced polymers and coatings due to its ability to form stable cross-linked networks. Such materials exhibit enhanced durability and functionality under various conditions, making them relevant for applications ranging from electronics to aerospace.

Regulatory considerations play a crucial role in the commercialization of 3-amino-3-phenylprop-2-enenitrile. Manufacturers must adhere to stringent guidelines regarding purity standards, impurity profiling, and toxicological assessments to ensure compliance with international pharmacopeias like the USP and EP. Continuous improvements in analytical techniques—such as HPLC and NMR spectroscopy—have enabled more precise characterization of this compound, facilitating its integration into regulated drug products.

The future prospects for 3-amino-3-phenylprop-2-enenitrile are promising, with ongoing research exploring new synthetic routes and applications. Collaborative efforts between academia and industry are expected to yield innovative uses for this intermediate, further solidifying its importance in chemical biology and drug development.

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Amadis Chemical Company Limited
(CAS:1823-99-0)3-amino-3-phenylprop-2-enenitrile
A1137632
Purity:99%
Quantity:5g
Price ($):492.0